MX-68 Derived from the 7-Carboxylic Acid Shows Superior Anti-Arthritic Efficacy vs. Methotrexate
The derivative N-[[4-[(2,4-diaminopteridin-6-yl)methyl]-3,4-dihydro-2H-1,4-benzothiazin-7-yl]carbonyl]-L-homoglutamic acid (MX-68), which is synthesized directly from 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid, exhibited more potent in vitro antiproliferative activities against human synovial cells (hSC) and human peripheral blood mononuclear cells (hPBMC) than methotrexate (MTX). Crucially, in a rat adjuvant arthritis model, MX-68 completely suppressed disease progression at an oral dose of 2.5 mg/kg, whereas MTX is known to require higher doses and carries a risk of polyglutamation-related toxicity [1].
| Evidence Dimension | In vivo anti-arthritic efficacy |
|---|---|
| Target Compound Data | MX-68 (7-carboxylic acid derivative): Complete suppression of adjuvant arthritis at 2.5 mg/kg p.o. in rats [1]. |
| Comparator Or Baseline | Methotrexate (MTX): Standard clinical comparator; requires similar or higher doses for effect but is associated with polyglutamation-mediated adverse effects [1]. |
| Quantified Difference | MX-68 achieves complete disease suppression at 2.5 mg/kg p.o. without undergoing polyglutamation, a process linked to MTX's side-effect profile, whereas MTX undergoes extensive polyglutamation [1]. |
| Conditions | Rat adjuvant arthritis model and in vitro antiproliferation assays on human synovial cells (hSC) and peripheral blood mononuclear cells (hPBMC) from rheumatoid arthritis patients and healthy volunteers [1]. |
Why This Matters
For procurement decisions in rheumatoid arthritis research, this compound is the unique precursor to MX-68, which demonstrates a superior efficacy-toxicity ratio over the standard-of-care MTX, making it essential for developing safer antifolates.
- [1] Matsuoka, H., et al. (1997). Antirheumatic agents: novel methotrexate derivatives bearing a benzoxazine or benzothiazine moiety. Journal of Medicinal Chemistry, 40(1), 105-112. View Source
